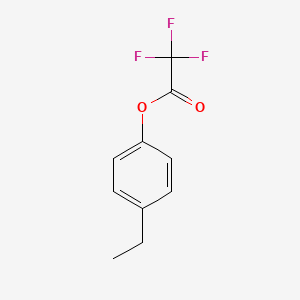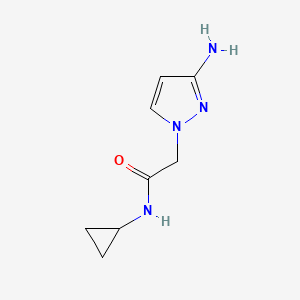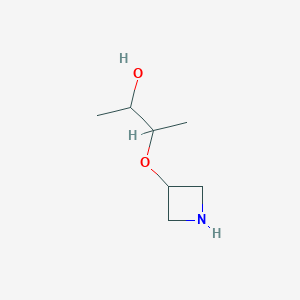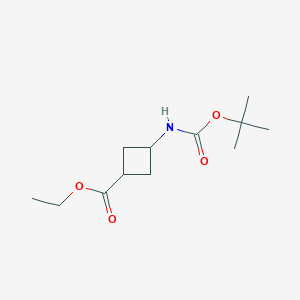
Acetic acid, trifluoro-, 4-ethylphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylphenyl 2,2,2-trifluoroacetate is an organic compound with the molecular formula C10H9F3O2 It is a derivative of trifluoroacetic acid and is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a trifluoroacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylphenyl 2,2,2-trifluoroacetate typically involves the esterification of 4-ethylphenol with trifluoroacetic acid or its derivatives. One common method is the reaction of 4-ethylphenol with trifluoroacetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of 4-Ethylphenyl 2,2,2-trifluoroacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethylphenyl 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 4-ethylphenol and trifluoroacetic acid.
Substitution Reactions: The trifluoroacetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The ethyl group on the phenyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: 4-Ethylphenol and trifluoroacetic acid.
Substitution: Various substituted phenyl derivatives.
Oxidation: 4-Ethylbenzaldehyde or 4-Ethylbenzoic acid.
Aplicaciones Científicas De Investigación
4-Ethylphenyl 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique trifluoromethyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Ethylphenyl 2,2,2-trifluoroacetate involves its interaction with various molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making it a valuable moiety in drug design. The compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function through covalent or non-covalent interactions.
Comparación Con Compuestos Similares
Ethyl trifluoroacetate: Similar in structure but lacks the phenyl ring.
4-Methylphenyl 2,2,2-trifluoroacetate: Similar but with a methyl group instead of an ethyl group on the phenyl ring.
Phenyl 2,2,2-trifluoroacetate: Lacks the ethyl group on the phenyl ring.
Uniqueness: 4-Ethylphenyl 2,2,2-trifluoroacetate is unique due to the presence of both an ethyl group and a trifluoroacetate moiety attached to a phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H9F3O2 |
|---|---|
Peso molecular |
218.17 g/mol |
Nombre IUPAC |
(4-ethylphenyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H9F3O2/c1-2-7-3-5-8(6-4-7)15-9(14)10(11,12)13/h3-6H,2H2,1H3 |
Clave InChI |
XKNYPCCGMLNRFC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)OC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13084678.png)
![4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile](/img/structure/B13084682.png)



![2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol](/img/structure/B13084708.png)



![2-(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol](/img/structure/B13084725.png)
![N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline](/img/structure/B13084728.png)


